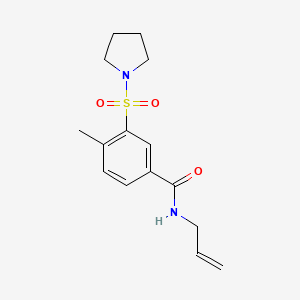![molecular formula C18H27NO4S B4393775 N-[2-(cyclohexylthio)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4393775.png)
N-[2-(cyclohexylthio)ethyl]-3,4,5-trimethoxybenzamide
Descripción general
Descripción
N-[2-(cyclohexylthio)ethyl]-3,4,5-trimethoxybenzamide, commonly known as CTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTM is a member of the benzamide family of compounds and is synthesized through a multi-step process.
Mecanismo De Acción
The exact mechanism of action of CTM is not fully understood, but it is believed to act through the modulation of certain cellular signaling pathways. In particular, CTM has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the inflammatory response. CTM has also been shown to inhibit the activity of several enzymes involved in the metabolism of neurotransmitters, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
CTM has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules involved in the recruitment of immune cells to sites of inflammation. CTM has also been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTM for lab experiments is its relatively low toxicity, which allows for the use of higher concentrations in in vitro studies. CTM is also relatively easy to synthesize, which makes it a more accessible compound for researchers. However, one limitation of CTM is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of CTM. One area of interest is the potential use of CTM as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of CTM in the field of optogenetics, where it can be used as a photosensitive molecule to control the activity of neurons. Additionally, further studies are needed to fully understand the mechanism of action of CTM and to explore its potential therapeutic applications in other areas of scientific research.
Aplicaciones Científicas De Investigación
CTM has been studied for its potential therapeutic applications in various fields of scientific research. In particular, it has shown promise as an anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases. CTM has also been studied for its potential use in the field of optogenetics, where it can be used as a photosensitive molecule to control the activity of neurons.
Propiedades
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-21-15-11-13(12-16(22-2)17(15)23-3)18(20)19-9-10-24-14-7-5-4-6-8-14/h11-12,14H,4-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVAZWIXPOWHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCSC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethyl-4-fluorobenzenesulfonamide](/img/structure/B4393702.png)
![11-butyl-3-(1-phenylethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393705.png)
![N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393712.png)
![5-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B4393751.png)


![5-methyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B4393769.png)


![N'-[2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetyl]isonicotinohydrazide](/img/structure/B4393789.png)
![2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4393797.png)
![2-[(3-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4393801.png)